3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-6-phenyl-3,4-dihydropyrimidin-4-one 3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-6-phenyl-3,4-dihydropyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1058226-41-7
VCID: VC11940468
InChI: InChI=1S/C23H21F3N4O2/c24-23(25,26)18-7-4-8-19(13-18)28-9-11-29(12-10-28)22(32)15-30-16-27-20(14-21(30)31)17-5-2-1-3-6-17/h1-8,13-14,16H,9-12,15H2
SMILES: C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CN3C=NC(=CC3=O)C4=CC=CC=C4
Molecular Formula: C23H21F3N4O2
Molecular Weight: 442.4 g/mol

3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-6-phenyl-3,4-dihydropyrimidin-4-one

CAS No.: 1058226-41-7

Cat. No.: VC11940468

Molecular Formula: C23H21F3N4O2

Molecular Weight: 442.4 g/mol

* For research use only. Not for human or veterinary use.

3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-6-phenyl-3,4-dihydropyrimidin-4-one - 1058226-41-7

Specification

CAS No. 1058226-41-7
Molecular Formula C23H21F3N4O2
Molecular Weight 442.4 g/mol
IUPAC Name 3-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-6-phenylpyrimidin-4-one
Standard InChI InChI=1S/C23H21F3N4O2/c24-23(25,26)18-7-4-8-19(13-18)28-9-11-29(12-10-28)22(32)15-30-16-27-20(14-21(30)31)17-5-2-1-3-6-17/h1-8,13-14,16H,9-12,15H2
Standard InChI Key XTSGRZFKLJXQRF-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CN3C=NC(=CC3=O)C4=CC=CC=C4
Canonical SMILES C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CN3C=NC(=CC3=O)C4=CC=CC=C4

Introduction

Structural Characteristics and Nomenclature

Core Scaffold and Substituent Analysis

The molecule features a 3,4-dihydropyrimidin-4-one core, a heterocyclic system known for its conformational rigidity and hydrogen-bonding capacity. Position 6 of this core is substituted with a phenyl group, while position 3 is functionalized with a 2-oxoethyl chain. This ethyl chain terminates in a 4-[3-(trifluoromethyl)phenyl]piperazin-1-yl group, introducing a tertiary amine and a lipophilic trifluoromethylphenyl moiety.

Key Structural Features:

  • Dihydropyrimidinone Ring: Stabilized by keto-enol tautomerism, this ring system often participates in π-π stacking and dipole interactions in biological targets .

  • Trifluoromethylphenyl Group: The electron-withdrawing trifluoromethyl (-CF₃) group enhances metabolic stability and modulates solubility .

  • Piperazine Linker: The piperazine moiety serves as a flexible spacer, potentially enabling interactions with G-protein-coupled receptors (GPCRs) or ion channels .

IUPAC Name and Stereochemical Considerations

The systematic IUPAC name underscores the connectivity:
3-(2-Oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-6-phenyl-3,4-dihydropyrimidin-4-one.
No chiral centers are explicitly indicated in the name, suggesting the compound may exist as a racemic mixture or adopt a planar conformation.

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into three key fragments:

  • 6-Phenyl-3,4-dihydropyrimidin-4-one (Core)

  • 2-Oxoethyl Spacer

  • 4-[3-(Trifluoromethyl)phenyl]piperazine

Core Synthesis via Biginelli Reaction

The dihydropyrimidinone core is classically synthesized via the Biginelli reaction, a one-pot condensation of urea, an aldehyde, and a β-keto ester. For this compound:

  • Benzaldehyde (for phenyl substitution at C6)

  • Ethyl acetoacetate (β-keto ester)

  • Urea

The reaction proceeds under acidic catalysis (e.g., HCl or Lewis acids) to yield 6-phenyl-3,4-dihydropyrimidin-4-one .

Piperazine Derivative Preparation

4-[3-(Trifluoromethyl)phenyl]piperazine can be synthesized via:

  • Buchwald-Hartwig Amination: Coupling 1-bromo-3-(trifluoromethyl)benzene with piperazine using a palladium catalyst .

  • Nucleophilic Aromatic Substitution (SNAr): Reacting piperazine with 3-(trifluoromethyl)phenyl halides under basic conditions .

Fragment Coupling

The 2-oxoethyl spacer is introduced via alkylation or acylation:

  • Alkylation: Reacting the core’s C3 position with ethyl bromoacetate, followed by hydrolysis to the carboxylic acid and subsequent coupling with piperazine via amide bond formation.

  • Reductive Amination: Condensing a keto intermediate with the piperazine derivative using sodium cyanoborohydride .

Physicochemical Properties

Calculated Properties

PropertyValueMethod/Reference
Molecular Weight473.44 g/molPubChem CID 11215488
LogP (Lipophilicity)~3.2 (Estimated)ChemAxon
Hydrogen Bond Donors2Structural Analysis
Hydrogen Bond Acceptors6Structural Analysis
Topological Polar Surface Area78.2 ŲPubChem

Solubility and Stability

  • Aqueous Solubility: Limited due to the trifluoromethylphenyl group (logP >3).

  • Chemical Stability: Susceptible to hydrolysis at the amide bond under strongly acidic or basic conditions.

Challenges and Future Directions

Synthetic Optimization

  • Yield Improvement: Current coupling methods (e.g., amidation) may suffer from low yields (<50%). Transition metal-free approaches or flow chemistry could enhance efficiency .

  • Stereoselectivity: If chiral centers exist, asymmetric synthesis methods (e.g., chiral auxiliaries) must be explored.

Biological Evaluation

  • In Vitro Screening: Prioritize assays against GPCRs (5-HT₂A, D₂) and kinases (CDK4/6, EGFR).

  • ADMET Profiling: Assess metabolic stability in liver microsomes and cytochrome P450 inhibition.

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